molecular formula C26H21NO4 B11576412 1-(4-Hydroxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11576412
M. Wt: 411.4 g/mol
InChI Key: AQTYXQZEWVQHRN-UHFFFAOYSA-N
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Description

1-(4-HYDROXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines chromeno, pyrrole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-HYDROXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, followed by cyclization with a suitable reagent to form the chromeno-pyrrole core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-HYDROXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol .

Scientific Research Applications

1-(4-HYDROXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-HYDROXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(4-HYDROXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H21NO4

Molecular Weight

411.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-7-methyl-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H21NO4/c1-15-3-6-17(7-4-15)14-27-23(18-8-10-19(28)11-9-18)22-24(29)20-13-16(2)5-12-21(20)31-25(22)26(27)30/h3-13,23,28H,14H2,1-2H3

InChI Key

AQTYXQZEWVQHRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=CC=C(C=C5)O

Origin of Product

United States

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